molecular formula C18H14ClN3O2S B2826851 Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-31-6

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2826851
CAS No.: 338957-31-6
M. Wt: 371.84
InChI Key: WAZQANLJTOAIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a 1,2,4-triazine core substituted with a phenyl group at position 3, a 2-chlorophenylsulfanyl group at position 5, and an ethyl carboxylate ester at position 4. Its molecular formula is C₁₉H₁₅ClN₃O₂S, with a molecular weight of 384.86 g/mol.

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQANLJTOAIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.

1. Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, characterized by a triazine ring substituted with various functional groups. Its structure can be represented as follows:

Ethyl 5 2 chlorophenyl sulfanyl 3 phenyl 1 2 4 triazine 6 carboxylate\text{Ethyl 5 2 chlorophenyl sulfanyl 3 phenyl 1 2 4 triazine 6 carboxylate}

2.1 Antioxidant Activity

Research indicates that triazine derivatives exhibit substantial antioxidant properties. This compound has shown an antioxidant capacity greater than that of standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid in various assays. For instance, a study demonstrated its reducing power measured at 106.25 μM Fe²⁺ compared to BHT (70.61 μM Fe²⁺) and ascorbic acid (103.41 μM Fe²⁺), indicating its potential as a potent antioxidant agent .

CompoundReducing Power (μM Fe²⁺)
This compound106.25
Butylated Hydroxytoluene (BHT)70.61
Ascorbic Acid103.41

2.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various pathogens. A notable study found that derivatives of triazines possess significant antibacterial and antifungal activities. Specifically, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like fluconazole and clinafloxacin .

PathogenMIC (μg/mL)
Candida albicans0.0156
Staphylococcus aureus0.125–8
Escherichia coli0.25–2

2.3 Antiviral Activity

Emerging data suggest that triazine derivatives may also exhibit antiviral properties. For instance, compounds in this class have been tested against viruses such as the tobacco mosaic virus (TMV) and HIV, showing effective inhibition rates with EC₅₀ values indicating low cytotoxicity . The anti-HIV activity of certain derivatives was particularly promising, with therapeutic indices suggesting high safety margins for potential clinical applications.

3. Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of triazine compounds:

  • Antioxidant Study : A comparative analysis showed that the compound's antioxidant activity could be harnessed for developing new therapeutic agents aimed at oxidative stress-related diseases .
  • Antimicrobial Efficacy : In vitro testing demonstrated that the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail .
  • Antiviral Research : Investigations into the antiviral capabilities revealed that certain modifications to the triazine structure enhanced efficacy against specific viral targets, paving the way for further drug development .

4. Conclusion

This compound presents a promising profile in terms of biological activity across multiple domains including antioxidant, antimicrobial, and antiviral effects. The ongoing research into its mechanisms of action and efficacy will likely contribute to its development as a therapeutic agent in various medical fields.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight (g/mol) CAS Number
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 2-Chlorophenylsulfanyl Phenyl 384.86
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate 3-Chlorophenylsulfanyl 4-Methylphenyl 385.9 338965-79-0
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 4-Bromophenylsulfanyl Phenyl 416.3 338957-11-2
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 4-Methylphenylsulfanyl Phenyl 351.42 338957-32-7
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 2,5-Dimethylphenylsulfanyl Phenyl 365.45 338957-18-9

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorophenyl and 4-bromophenyl groups (electron-withdrawing) may enhance electrophilic reactivity compared to 4-methylphenyl (electron-donating).
  • Steric Effects : Bulky substituents like 2,5-dimethylphenylsulfanyl could hinder nucleophilic substitution reactions.
  • Molecular Weight : Bromine substitution increases molecular weight significantly (416.3 g/mol) , while methyl groups reduce it (351.42 g/mol) .

Yield Influencers :

  • Substituent Reactivity : Electron-deficient arylthiols (e.g., chlorophenyl) may react faster than electron-rich analogs (e.g., methylphenyl).
  • Reaction Time : Extended durations (e.g., 72 hours ) improve yields for sterically hindered substrates.

Physicochemical Properties

Property This compound Ethyl 5-[(4-Bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Density (g/cm³) 1.28 (Predicted)
Boiling Point (°C) 518.4 (Predicted)
Melting Point
Solubility Likely low in water; soluble in DMSO, ethanol Similar to parent compound Insoluble in polar solvents due to hydrophobic methyl groups

Notes:

  • Experimental data for the target compound are sparse. Predicted properties (e.g., density ) rely on computational models.
  • Bromine’s higher atomic mass may reduce solubility compared to chlorine analogs.

Q & A

Q. Optimization Strategies

  • Reaction Time : Prolonged reaction times (e.g., 72 hours) for nucleophilic substitutions improve yields, as seen in analogous triazine syntheses (e.g., 73.2% yield for ethyl 5-[(ethoxycarbonyl)amino] derivatives) .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance electrophilic reactivity.
  • Temperature Control : Maintaining 60–80°C for sulfanyl group incorporation minimizes side reactions .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Q. Basic Characterization Techniques

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C aromatic stretch at ~650 cm⁻¹) .
  • NMR : ¹H NMR reveals phenyl and ethyl proton environments (δ 7.2–8.1 ppm for aromatic protons; δ 1.2–4.3 ppm for ethyl groups). ¹³C NMR confirms carbonyl (δ ~165 ppm) and triazine carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 398.05 for C₁₉H₁₅ClN₃O₂S) .

Q. Advanced Structural Analysis

  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion angles. For example, triazine rings often exhibit puckering amplitudes (q) of 0.1–0.3 Å, analyzed via Cremer-Pople coordinates .
  • DFT Calculations : Computational modeling predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can researchers resolve discrepancies in crystallographic data for triazine derivatives?

Q. Advanced Methodological Approach

  • Data Refinement : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for heavy atoms (Cl, S) .
  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity in triazine rings. For example, puckering parameters (Q, θ, φ) differentiate chair-like vs. boat-like conformations .
  • Validation Tools : Cross-check with Cambridge Structural Database (CSD) entries to identify outliers in bond lengths/angles.

What strategies guide structure-activity relationship (SAR) studies for triazine-based derivatives?

Q. Advanced SAR Methodology

  • Substituent Modulation : Compare bioactivity of analogs with varying substituents (Table 1).

    Substituent PositionGroupEffect on BioactivitySource
    5-positionClIncreased lipophilicity; enhanced enzyme inhibition
    3-positionCF₃Improved metabolic stability
    Sulfanyl group2-ClPhHigher selectivity for kinase targets
  • In Vitro Assays : Use enzyme inhibition assays (e.g., EGFR kinase) to quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

How can reaction mechanisms for nucleophilic substitutions in triazines be experimentally validated?

Q. Mechanistic Studies

  • Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track substitution pathways via MS/MS fragmentation .
  • Kinetic Analysis : Monitor reaction progress via HPLC to determine rate constants (k) under varying pH and solvent conditions.
  • Computational Modeling : Gaussian 09 simulations map transition states and activation energies for SNAr mechanisms .

What are the challenges in analyzing biological activity data for triazine derivatives, and how can contradictions be addressed?

Q. Data Contradiction Analysis

  • Source of Variability : Differences in assay conditions (e.g., cell lines, incubation times) may explain conflicting IC₅₀ values.

  • Meta-Analysis : Pool data from multiple studies (e.g., Table 2) to identify trends.

    StudyCompound VariantIC₅₀ (μM)Assay Type
    4-Cl phenyl0.89Kinase
    2-Cl phenyl1.52Kinase
    CF₃-substituted2.10Protease
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of structural modifications on activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.